Cas no 55436-34-5 (1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine)

1-(1,3-Dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine is a specialized heterocyclic compound featuring a piperazine core substituted with a 1,3-dioxaindan-5-ylmethyl group and a propargyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the propargyl group enables click chemistry modifications, while the 1,3-dioxaindan moiety may contribute to enhanced stability or specific binding interactions. Its well-defined molecular architecture makes it suitable for targeted derivatization in drug discovery and material science. The compound is typically characterized by high purity and consistency, ensuring reliable performance in synthetic workflows.
1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine structure
55436-34-5 structure
Product Name:1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine
CAS No:55436-34-5
MF:C15H18N2O2
MW:258.315623760223
CID:1593911
PubChem ID:3043403
Update Time:2025-10-21

1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(1,3-benzodioxol-5-ylmethyl)-4-prop-2-yn-1-ylpiperazine
    • 1-(1,3-benzodioxol-5-ylmethyl)-4-prop-2-ynylpiperazine
    • 1-(3,4-Methylenedioxybenzyl)-4-(2-propynyl)piperazine
    • 1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine
    • 55436-34-5
    • Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)-
    • Z52664385
    • 1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)piperazine
    • DB-322405
    • AB01000530-01
    • SCHEMBL16323882
    • 1-Piperonyl-4-(2-propynyl)piperazine
    • AKOS034434212
    • DTXSID60204002
    • BRN 0808508
    • EN300-18196883
    • Inchi: 1S/C15H18N2O2/c1-2-5-16-6-8-17(9-7-16)11-13-3-4-14-15(10-13)19-12-18-14/h1,3-4,10H,5-9,11-12H2
    • InChI Key: YCBCFXZNMNLQDY-UHFFFAOYSA-N
    • SMILES: O1COC2=CC=C(C=C12)CN1CCN(CC#C)CC1

Computed Properties

  • Exact Mass: 258.13694
  • Monoisotopic Mass: 258.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • PSA: 24.94

1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine Pricemore >>

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Additional information on 1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine

Research Brief on 1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine (CAS: 55436-34-5)

1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine (CAS: 55436-34-5) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The presence of both a dioxaindan and a propargyl-piperazine moiety suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in neurological and psychiatric disorders.

Recent studies have focused on the synthesis and pharmacological evaluation of 1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined synthetic route for this compound, highlighting its scalability and reproducibility. The study also reported preliminary in vitro assays demonstrating its affinity for serotonin and dopamine receptors, with IC50 values in the low micromolar range. These findings suggest that the compound may have applications in the treatment of conditions such as depression, anxiety, or Parkinson's disease, although further in vivo studies are required to confirm these effects.

In addition to its potential CNS applications, 1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine has also been investigated for its role in cancer therapeutics. A 2022 study published in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to inhibit histone deacetylases (HDACs), a class of enzymes implicated in tumor growth and progression. The results indicated moderate HDAC inhibition, with selectivity for certain isoforms, suggesting that structural modifications could enhance its potency and specificity. This opens avenues for the development of derivatives with improved anticancer properties.

The pharmacokinetic profile of 1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine has been another area of active research. A recent preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The compound exhibited good oral bioavailability and favorable blood-brain barrier penetration, which is critical for its potential CNS applications. However, the study also noted rapid metabolism via cytochrome P450 enzymes, indicating a need for formulation strategies to improve its half-life and therapeutic efficacy.

Despite these promising findings, challenges remain in the development of 1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine as a therapeutic agent. Its off-target effects and potential toxicity profiles require thorough investigation. A 2023 toxicology study reported dose-dependent hepatotoxicity in animal models, underscoring the importance of optimizing its safety profile before clinical translation. Future research directions may include the synthesis of analogs with reduced toxicity and enhanced target specificity, as well as advanced formulation approaches to mitigate adverse effects.

In conclusion, 1-(1,3-dioxaindan-5-yl)methyl-4-(prop-2-yn-1-yl)piperazine (CAS: 55436-34-5) represents a promising scaffold for drug development, with potential applications in CNS disorders and oncology. Ongoing research aims to address its pharmacological and toxicological challenges, paving the way for its eventual clinical evaluation. The compound's unique structural features and preliminary biological activities make it a compelling subject for further investigation in the chemical biology and pharmaceutical sciences.

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